molecular formula C14H13N3O2S B2971757 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034282-57-8

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2971757
CAS No.: 2034282-57-8
M. Wt: 287.34
InChI Key: GLFPSBBLDGCQIP-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a combination of thiophene, pyrazole, and furan moieties

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-bacterial activities against clinically isolated drug-resistant bacteria .

Mode of Action

baumannii . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.

Result of Action

Similar compounds have demonstrated antibacterial activity, suggesting that the compound may lead to bacterial death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as thiophene-3-carboxylic acid and 1H-pyrazole. These intermediates are then subjected to further reactions to form the final product.

  • Step 1: Synthesis of Thiophene-3-carboxylic Acid

      Reagents: Thiophene, carbon dioxide, and a suitable base (e.g., sodium hydroxide).

      Conditions: The reaction is carried out under high pressure and temperature to facilitate the carboxylation of thiophene.

  • Step 2: Synthesis of 1H-Pyrazole

      Reagents: Hydrazine and 1,3-diketone.

      Conditions: The reaction is typically conducted in an ethanol solvent under reflux conditions.

  • Step 3: Coupling Reaction

      Reagents: Thiophene-3-carboxylic acid, 1H-pyrazole, and furan-2-carboxylic acid.

      Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • Naphtho[1,2-b]furan-2-carboxamide derivatives

Uniqueness

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of multiple heterocyclic rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and material science.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(13-2-1-8-19-13)15-5-7-17-6-3-12(16-17)11-4-9-20-10-11/h1-4,6,8-10H,5,7H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFPSBBLDGCQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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